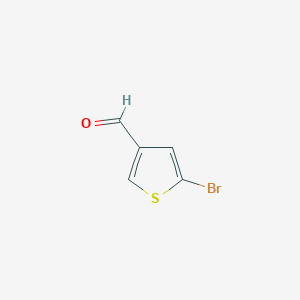

5-Bromothiophene-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrOS/c6-5-1-4(2-7)3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLBPUYMTHPNOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484383 | |

| Record name | 5-bromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18791-79-2 | |

| Record name | 5-Bromo-3-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18791-79-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromothiophene 3 Carbaldehyde and Its Analogues

Established Synthetic Routes to 5-Bromothiophene-3-carbaldehyde

The synthesis of this compound can be approached through two primary retrosynthetic disconnections: formylation of a pre-existing brominated thiophene (B33073) or bromination of a thiophene-3-aldehyde derivative. Both classical and modern protocols have been developed to optimize the yield and regioselectivity of these transformations.

Classical Preparation Approaches

Historically, the preparation of this compound has relied on fundamental electrophilic aromatic substitution reactions. One common strategy is the direct bromination of thiophene-3-carbaldehyde. In this approach, the electron-withdrawing nature of the aldehyde group at the 3-position deactivates the thiophene ring towards electrophilic attack. However, it directs incoming electrophiles to the C5 position, which is the most activated remaining position adjacent to the sulfur atom. The reaction is typically carried out using a brominating agent like N-Bromosuccinimide (NBS). Studies on the analogous thiophene-3-carboxylic acid have shown that electrophilic bromination occurs almost exclusively at the C5 position, and similar regioselectivity is expected for the carbaldehyde. vaia.com

An alternative classical route is the formylation of 3-bromothiophene (B43185). The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, is a standard method for formylating electron-rich arenes. wikipedia.orgorganic-chemistry.org While the bromine atom on 3-bromothiophene is a deactivating group, it directs electrophilic substitution to the ortho (C2) and para (C5) positions. This leads to a mixture of 2-formyl and 5-formyl isomers, presenting a purification challenge which is a characteristic drawback of this classical approach.

Another method involves the metalation of 3-bromothiophene followed by quenching with a formylating agent like DMF. commonorganicchemistry.com Early applications of this method using organolithium reagents like n-butyllithium (n-BuLi) often resulted in poor regioselectivity. This is due to a competition between direct lithium-halogen exchange at C3 and deprotonation at the acidic C2 and C5 positions, leading to a mixture of isomeric products upon formylation. tandfonline.comtandfonline.com

Refinements and Optimization in Direct Synthesis Protocols

To overcome the regioselectivity issues inherent in classical methods, significant research has focused on refining synthesis protocols. Modern approaches have centered on achieving highly selective metalation of the thiophene ring.

One successful strategy involves the careful control of reaction conditions during the lithiation of 3-halothiophenes. By optimizing parameters such as temperature and the rate of addition of reagents, it is possible to favor the formation of a specific thienyllithium intermediate. tandfonline.com For instance, performing a halogen-metal exchange on a di-halogenated thiophene, such as 2-bromo-3-iodothiophene, using a Grignard reagent like ethylmagnesium chloride can generate a more specific organometallic intermediate. Subsequent formylation with DMF can then lead to the desired product with higher selectivity than older methods. tandfonline.com Researchers found that using two equivalents of the Grignard reagent significantly improved the product distribution in favor of the desired isomer. tandfonline.com

| Method | Starting Material | Reagents | Key Feature | Predominant Product(s) |

| Classical Bromination | Thiophene-3-carbaldehyde | NBS | Electrophilic Aromatic Substitution | This compound |

| Vilsmeier-Haack | 3-Bromothiophene | POCl₃, DMF | Electrophilic Formylation | Mixture of 2- and 5-formyl isomers |

| Classical Lithiation | 3-Bromothiophene | n-BuLi, then DMF | Halogen-metal exchange/Deprotonation | Mixture of isomers |

| Optimized Grignard | 2-Bromo-3-iodothiophene | EtMgCl, then DMF | Selective Halogen-Metal Exchange | 2-Bromo-3-formylthiophene tandfonline.com |

Synthesis of Key Derivatives and Structural Analogues

The synthetic utility of this compound is fully realized in its role as a versatile precursor to a wide range of more complex molecules. Its two orthogonal functional handles can be manipulated selectively to build molecular diversity.

Strategies for Aldehyde Functional Group Modification

The aldehyde group at the C3 position is a gateway to numerous other functionalities through standard organic transformations. These modifications are typically performed while leaving the C5-bromo substituent intact for subsequent reactions.

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid, yielding 5-Bromothiophene-3-carboxylic acid. This transformation is commonly achieved using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent.

Reduction: Selective reduction of the aldehyde to a primary alcohol, (5-bromothiophen-3-yl)methanol, can be accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Condensation Reactions: The aldehyde undergoes condensation reactions with various nucleophiles. For example, reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270) yields this compound oxime. commonorganicchemistry.com It can also participate in Wittig-type reactions to form alkenes.

| Transformation | Reagent(s) | Product |

| Oxidation | Jones Reagent | 5-Bromothiophene-3-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (5-Bromothiophen-3-yl)methanol |

| Oxime Formation | Hydroxylamine hydrochloride, Pyridine | This compound oxime commonorganicchemistry.com |

Regioselective Functionalization of the Thiophene Ring System

While the aldehyde and bromine atom are the primary reactive sites, further functionalization of the thiophene ring is possible. A powerful strategy involves a chemo- and regioselective bromine/lithium exchange on a suitably protected thiophene derivative.

For example, a multi-step synthesis has been developed to produce multi-functionalized thiophenes starting from 2,3,5-tribromothiophene. mdpi.com In a key step, a protected intermediate, 3-Bromo-5-propyl-2-trityloxymethyl-thiophene, undergoes a Br/Li exchange at low temperature (-78 °C) using n-BuLi. The bromine at the 3-position is selectively exchanged over the C-H protons. Quenching this lithiated intermediate with DMF introduces a carbaldehyde group specifically at the C3 position, yielding 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. mdpi.com This protocol highlights how the bromine atom can be used as a "handle" for introducing other functional groups onto the thiophene core in a highly controlled manner.

Diversification via Bromine Atom Transformations

The bromine atom at the C5 position is ideally suited for transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex aryl- and heteroaryl-containing molecules. The Suzuki-Miyaura reaction is particularly prevalent.

This reaction involves the coupling of the bromothiophene with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This method allows for the formation of a new carbon-carbon bond at the C5 position, effectively replacing the bromine atom with a variety of aryl or alkyl groups. For instance, the coupling of the related 5-Bromothiophene-2-carbaldehyde (B154028) with phenylboronic acid using a nickel catalyst has been demonstrated, and similar reactivity is expected for the 3-carbaldehyde isomer using palladium catalysts. tandfonline.com This strategy is a cornerstone for building the core structures of many pharmaceutical agents and organic materials.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acids/esters | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) | 5-Arylthiophene-3-carbaldehydes |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynylthiophene-3-carbaldehydes |

Green Chemistry Approaches in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including derivatives of this compound, to minimize environmental impact and enhance sustainability. mdpi.com These approaches focus on the use of safer solvents, catalytic reaction systems, and energy-efficient methods to reduce waste and avoid hazardous substances. rasayanjournal.co.in

One of the prominent green strategies is the use of water as a reaction medium. unito.it Water is an ideal green solvent due to its non-toxicity, non-flammability, abundance, and low cost. mdpi.com Palladium-catalyzed direct C–H arylation of thiophene derivatives has been successfully performed in water, eliminating the need for organic solvents. This method has proven effective for creating C-C bonds, a fundamental process in the synthesis of complex organic molecules. unito.it

Another significant green technique is the use of microwave-assisted synthesis. This method accelerates organic reactions, leading to shorter reaction times, cleaner reaction profiles, and often higher yields compared to conventional heating methods. mdpi.comresearchgate.net It is considered a powerful tool for the synthesis of various heterocyclic compounds, including thiophene derivatives. researchgate.net

Catalysis, particularly with recyclable catalysts, is a cornerstone of green chemistry. mdpi.com The Suzuki cross-coupling reaction, a versatile method for forming carbon-carbon bonds, has been adapted to be more environmentally friendly. nih.gov Research has shown that conducting these reactions in aqueous media can improve yields and facilitate the removal of non-toxic by-products. nih.gov For instance, the synthesis of 5-arylthiophene-2-carboxylate derivatives, analogues of this compound, has been optimized using a water and 1,4-dioxane (B91453) solvent system, which demonstrated higher yields compared to using dry toluene. nih.gov

Furthermore, the development of one-pot multicomponent reactions represents a highly efficient and atom-economical green approach. researchgate.net These reactions combine three or more reactants in a single operation to form a complex product, reducing the number of synthetic steps, minimizing solvent use, and decreasing waste generation. rasayanjournal.co.inresearchgate.net The use of nano-catalysts, such as copper oxide nanopowder, in the synthesis of thieno[3,4-b]thiophene (B1596311) derivatives also aligns with green chemistry principles by offering high efficiency and facilitating catalyst recovery. researchgate.netmdpi.com

Detailed research findings on green synthetic approaches for thiophene derivatives are presented in the tables below.

Table 1: Palladium-Catalyzed Direct C–H Arylation of Thiophene Derivative in Water

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | Bromobenzene | Mono-arylated product | 3 |

| 2 | Bromobenzene | Di-arylated product | 4 |

| 3 | 9-Bromoanthracene | Di-arylated product | 5 |

| 4 | Thieno[3,4-b]pyrazine derivative | Di-arylated product | 6 |

| 5 | Thieno[3,4-b]pyrazine derivative | Di-arylated product | 7 |

| Data sourced from a study on Pd-catalysed direct C–H arylation in water. unito.it |

Table 2: Suzuki Cross-Coupling Reaction of Pentyl 5-bromothiophene-2-carboxylate with Arylboronic Acids

| Product | Solvent System | Yield (%) |

| 5a | 1,4-Dioxane/Water | 71.5 |

| Dry Toluene | 50.2 | |

| 5b | 1,4-Dioxane/Water | 75.0 |

| Dry Toluene | 33.0 | |

| 5c | 1,4-Dioxane/Water | 80.2 |

| Dry Toluene | 76.5 | |

| 5d | 1,4-Dioxane/Water | 65.0 |

| Dry Toluene | 51.5 | |

| 5e | 1,4-Dioxane/Water | 70.2 |

| Dry Toluene | 52.7 | |

| Data reflects the synthesis of pentyl 5-arylthiophene-2-carboxylate derivatives. nih.gov |

Table 3: Synthesis of Ethyl Thieno[3,4-b]thiophene-2-carboxylate

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions |

| 4-Bromothiophene-3-carbaldehyde | Ethyl 2-mercaptoacetate | Copper oxide nanopowder | Dimethylsulfoxide | 80 °C, 16 h |

| This reaction exemplifies the use of a nanopowder catalyst in the synthesis of a thiophene analogue. mdpi.com |

Chemical Reactivity and Transformational Studies of 5 Bromothiophene 3 Carbaldehyde

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the thiophene (B33073) ring in 5-Bromothiophene-3-carbaldehyde is susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile—an electron-rich species—replaces the bromine atom. This process allows for the introduction of a wide range of functional groups onto the thiophene core. For instance, reagents like sodium methoxide (B1231860) can be used to replace the bromine with a methoxy (B1213986) group. The carbon-bromine bond in aryl halides like this compound is polarized, with the carbon atom carrying a partial positive charge, making it an electrophilic site for attack by nucleophiles. pressbooks.pub

The general mechanism for nucleophilic aromatic substitution can vary, but it often involves the formation of a transient intermediate. The success and rate of these reactions depend on factors such as the nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the thiophene ring.

Oxidative and Reductive Transformations of Functional Groups

The aldehyde group (-CHO) of this compound can undergo both oxidation and reduction to yield different functional groups.

Oxidation: The aldehyde can be oxidized to a carboxylic acid (-COOH). Common oxidizing agents for this transformation include potassium permanganate (B83412) or chromium trioxide. For example, the oxidation of 5-Bromothiophene-2-carbaldehyde (B154028), a related compound, to 5-Bromothiophene-2-carboxylic Acid has been documented. rsc.org

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol (-CH₂OH). This is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. These reagents provide a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon of the aldehyde.

These transformations are fundamental in organic synthesis, allowing for the interconversion of functional groups and the creation of new molecules with desired properties.

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) bonds, and this compound is a suitable substrate for such transformations. wisc.edu The bromine atom on the thiophene ring can readily participate in these reactions, particularly those catalyzed by palladium complexes. youtube.com

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that joins an organohalide with an organoboron compound. libretexts.orgwikipedia.org This reaction is instrumental in the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

In the context of this compound, the bromine atom serves as the halide component. The reaction would involve a palladium(0) catalyst that undergoes oxidative addition with the C-Br bond. libretexts.org This is followed by transmetalation with a boronic acid or ester in the presence of a base, and subsequent reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. youtube.comlibretexts.org

Studies have shown the effectiveness of Suzuki-Miyaura coupling for various aryl bromides, including those with heterocyclic structures. nih.govnih.govnih.gov While direct studies on this compound might be specific, the reactivity of the bromo-thiophene moiety is well-established in this type of coupling. For instance, the coupling of 5-Bromothiophene-2-carbaldehyde with phenylboronic acid using a nickel catalyst has been reported. guidechem.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Phenylboronic Acid | Pd(OAc)₂ / 7a | K₂CO₃ | Toluene | Biphenyl | nih.gov |

| 3-Chloroindazole | 3-Fluorophenylboronic Acid | P2 | K₃PO₄ | Dioxane/H₂O | Coupled Product | nih.gov |

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound can participate in other palladium-catalyzed reactions. One such important transformation is palladium-catalyzed carbonylation. nih.gov This reaction introduces a carbonyl group (C=O) by reacting an aryl halide with carbon monoxide and a nucleophile, such as an alcohol or an amine. nih.gov This method allows for the synthesis of esters, amides, and other carbonyl-containing compounds directly from the aryl bromide. nih.gov

The choice of ligand for the palladium catalyst is crucial for the success of these reactions. Ligands like Xantphos have been shown to be effective for the carbonylation of aryl bromides under atmospheric pressure. nih.gov

Condensation Reactions with the Carbaldehyde Group

The aldehyde functional group of this compound is a key site for condensation reactions. These reactions involve the joining of two molecules, often with the elimination of a small molecule like water. A classic example is the reaction with a primary amine to form an imine (Schiff base).

Another important condensation reaction is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. This reaction is a versatile method for forming new carbon-carbon double bonds.

Applications of 5 Bromothiophene 3 Carbaldehyde in Advanced Chemical Fields

Medicinal Chemistry and Pharmaceutical Research

The thiophene (B33073) nucleus is a well-established pharmacophore in drug discovery, recognized for its bioisosteric relationship with the benzene (B151609) ring and its ability to engage in various biological interactions. The incorporation of a thiophene moiety can enhance a molecule's metabolic stability, solubility, and receptor binding affinity. 5-Bromothiophene-3-carbaldehyde, possessing this core structure along with reactive functional groups, is a focal point of research in the development of new therapeutic agents.

Investigation as a Privileged Bioactive Scaffold in Drug Discovery

The term "privileged scaffold" in drug discovery refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The thiophene ring is considered such a scaffold, and its derivatives are present in numerous approved drugs. google.com The structure of this compound provides a strategic platform for creating diverse molecular libraries. The aldehyde group is readily transformed into a wide array of other functionalities, such as imines, chalcones, and carboxylic acids, while the bromine atom allows for cross-coupling reactions (e.g., Suzuki coupling) to introduce various aryl or heteroaryl substituents. mdpi.com This synthetic versatility enables the exploration of vast chemical space around the thiophene core, facilitating the discovery of compounds with optimized activity against specific biological targets. The hybridization of thiophene-based aldehydes with other bioactive motifs like chalcones and triazoles has been noted as a promising strategy in developing therapeutic agents. google.com

Development of Novel Therapeutic Agents Targeting Specific Biological Pathways

The 5-bromothiophene scaffold is actively utilized in the synthesis of novel therapeutic agents. Researchers leverage this starting material to construct molecules designed to interact with specific biological pathways implicated in various diseases. For instance, derivatives of bromothiophene have been synthesized and evaluated for their potential as anticancer agents. mdpi.comnih.gov Studies have shown that chalcones derived from substituted thiophene-2-carbaldehydes exhibit significant cytotoxic activity against human cancer cell lines. mdpi.com Similarly, novel compounds featuring a thiophene carboxamide scaffold, which can be synthesized from precursors like 5-bromothiophene-2-carboxylic acid (a close relative of the title compound), have been assessed for their antiproliferative effects. nih.gov These investigations demonstrate the utility of the bromothiophene core in generating drug candidates that can modulate cellular processes relevant to cancer therapy.

Antimicrobial Activity Studies

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Thiophene derivatives have emerged as a promising class of compounds in this area, and this compound serves as a key intermediate in their synthesis.

Derivatives of 5-bromothiophene have demonstrated significant potential as antibacterial agents. In one study, a series of 3,4-dihydropyrimidin-2-(1H)-(thi)ones were synthesized using a 5-bromothiophene aldehyde, with several of the resulting compounds showing good antibacterial activity. mdpi.com Other research has focused on synthesizing new classes of thiophene-based molecules from 5-bromothiophene-2-carboxylic acid, which have shown promising efficacy against extensively drug-resistant (XDR) Salmonella Typhi. frontiersin.org Specifically, one derivative, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, displayed outstanding antibacterial action compared to standard antibiotics like ciprofloxacin. frontiersin.org Furthermore, various thiophene derivatives have been found to be active against both Gram-positive and Gram-negative bacteria, including drug-resistant strains of Acinetobacter baumannii and Escherichia coli. researchgate.netacs.org The introduction of different substituents onto the thiophene ring has been shown to enhance antibacterial activity, highlighting the scaffold's tunability. tandfonline.com

Table 1: Selected Antibacterial Activity of 5-Bromothiophene Derivatives

| Compound Type | Derivative Example | Target Bacteria | Key Finding | Reference |

|---|---|---|---|---|

| Dihydropyrimidinone | Ethyl-4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Various bacterial strains | Demonstrated good antibacterial activity. | mdpi.com |

| Thiophene Carboxylate | 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | XDR Salmonella Typhi | Showed outstanding antibacterial action with an MIC of 3.125 µg/mL. | frontiersin.org |

| Iminothiophene | Iminothiophene derivative 7 | Pseudomonas aeruginosa | Found to be more potent than the standard drug gentamicin. | tandfonline.com |

| Thiophene Carboxamide | N-(3-chlorophenyl)-5-(2-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide | Colistin-Resistant A. baumannii & E. coli | Exhibited MIC50 values of 16-32 mg/L. | researchgate.net |

In addition to antibacterial properties, derivatives of 5-bromothiophene are being evaluated for their effectiveness against fungal pathogens. Research has shown that compounds synthesized from 5-bromothiophene precursors can exhibit significant antifungal activity. For example, a study on 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones screened the synthesized compounds for antifungal properties, with some showing good activity. mdpi.com Other studies on armed thiophene derivatives have also reported promising activity against various fungal species. mdpi.com The development of these compounds offers a potential pathway to new treatments for fungal infections.

Table 2: Antifungal Activity of Selected 5-Bromothiophene Derivatives

| Compound Type | Target Fungi | Key Finding | Reference |

|---|---|---|---|

| Dihydropyrimidinone | Various fungal strains | Some synthesized compounds showed good antifungal activity. | mdpi.com |

| Iminothiophene | Four tested fungal species | Compounds 7, 8a, 8b, and 10 were active against the tested fungi. | mdpi.com |

Antiviral Agent Investigations

The exploration of thiophene derivatives as antiviral agents is an expanding area of research. While direct studies on this compound are limited, related structures are central to the discovery of new viral inhibitors. For instance, a phenotypic screening identified a thiophene scaffold as a promising hit for developing Ebola virus (EBOV) entry inhibitors. frontiersin.org Subsequent synthesis and evaluation of derivatives, starting from 5-bromothiophene-2-carboxamides, led to the identification of potent compounds that block the interaction between the EBOV glycoprotein (B1211001) and its host cell receptor. frontiersin.org Furthermore, other research has pointed to the potential antiviral properties of dihydropyrimidine-(thi)ones, a class of compounds that can be synthesized from 5-bromothiophene aldehydes. Patents have also been filed for thiophene derivatives as potential antiviral agents against flaviviruses. mdpi.comnih.gov These findings underscore the potential of the 5-bromothiophene scaffold in the design and development of novel antiviral therapeutics.

Spasmolytic Activity Research of Thiophene-Based Derivatives

While direct studies on the spasmolytic activity of this compound derivatives are not extensively documented in publicly available research, the investigation of structurally related thiophene compounds provides a strong indication of their potential in this area. Research into derivatives of 5-bromothiophene-2-carboxylic acid, a close structural analog, has shown that modification of the thiophene core can lead to significant spasmolytic effects.

In one such study, a series of pentyl 5-arylthiophene-2-carboxylates and phenethyl 5-arylthiophene-2-carboxylates were synthesized from 5-bromothiophene-2-carboxylic acid via Suzuki cross-coupling reactions. cmu.eduresearchgate.netnih.gov A number of these derivatives demonstrated noteworthy spasmolytic activity by inducing complete relaxation of high-K+ induced contractions in isolated rat duodenum preparations. cmu.edu This suggests that the introduction of an aryl group in place of the bromine atom on the thiophene ring can confer biological activity. For instance, compound 5c (pentyl 5-(4-chlorophenyl)thiophene-2-carboxylate) and compound 10d (phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate) were identified as particularly potent spasmolytic agents. cmu.eduresearchgate.netnih.gov

The mechanism of action for these thiophene derivatives is thought to involve the blockade of calcium channels, as they were effective in relaxing smooth muscle contractions induced by high concentrations of potassium ions, a hallmark of calcium channel antagonists. cmu.edu The initial reactant, a simple ester of 5-bromothiophene-2-carboxylic acid, did not exhibit any spasmolytic response, highlighting the critical role of the coupled aromatic phenyl ring in eliciting this biological effect. cmu.edu These findings underscore the potential for derivatives of this compound to be investigated as a new class of spasmolytic agents, following similar synthetic and screening strategies.

| Compound ID | Structure | EC50 (µM) |

| 5a | Pentyl 5-phenylthiophene-2-carboxylate | 4.21 |

| 5b | Pentyl 5-(4-methylphenyl)thiophene-2-carboxylate | 7.09 |

| 5c | Pentyl 5-(4-chlorophenyl)thiophene-2-carboxylate | 1.39 |

| 10d | Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | 1.26 |

Table 1: Spasmolytic activity (EC50 values) of selected thiophene derivatives synthesized from a 5-bromothiophene precursor, demonstrating the potential for this class of compounds. cmu.edu

Computational Approaches in Drug Design and Discovery

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the synthesis of more effective and safer drug candidates. For thiophene-based compounds, including potential derivatives of this compound, these computational approaches are crucial for understanding their structure-activity relationships and pharmacokinetic profiles.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this is used to model the interaction between a ligand (the potential drug) and its protein target. For thiophene derivatives with potential spasmolytic activity, molecular docking studies can elucidate how these compounds bind to calcium channels or other relevant receptors.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling

ADMET prediction is a computational process that models the pharmacokinetic properties of a potential drug. These predictions are vital for weeding out compounds that are likely to fail in later stages of drug development due to poor bioavailability or toxicity. For thiophene derivatives, various online tools and software are employed to predict their ADMET properties.

In silico ADME-toxicology studies on a series of 5-(3-substituted-thiophene)-pyrimidine derivatives indicated that the molecules were non-toxic with good oral bioavailability, making them suitable as drug leads. nih.govnih.gov Similarly, for other classes of thiophene derivatives, ADMET predictions have been used to assess their drug-likeness and potential for further development. nih.gov These computational evaluations are critical for prioritizing synthetic efforts towards compounds with the most promising pharmacokinetic profiles.

Materials Science and Engineering Applications

The unique electronic properties of the thiophene ring make it a fundamental building block in the field of materials science, particularly for organic electronics. This compound serves as a versatile precursor for the synthesis of advanced organic materials with tailored properties.

Utilization in Organic Electronics

Organic electronics is a field of materials science concerning the design, synthesis, and application of organic molecules and polymers that show desirable electronic properties such as conductivity. Thiophene-based materials are among the most extensively studied organic semiconductors due to their stability, processability, and tunable electronic characteristics. nih.gov

Precursors for Organic Semiconductors

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govresearchgate.net The performance of these devices is highly dependent on the molecular structure and solid-state packing of the organic semiconductor. Thiophene-containing oligomers and polymers are widely used in these applications. researchgate.net

This compound is a valuable starting material for creating more complex conjugated systems. The bromo- and carbaldehyde functionalities allow for a variety of chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Stille) and condensation reactions, to extend the π-conjugated system. For example, a multi-step synthesis starting from thiophene has been developed to produce 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, a key intermediate for organic synthesis. mdpi.com While some thiophene-aldehyde derivatives have proven difficult to polymerize directly, they can be incorporated into larger, polymerizable structures. acs.org For instance, a trimer consisting of a thiophene-aldehyde molecule enclosed between two electropolymerizable EDOT (3,4-ethylenedioxythiophene) units has been successfully synthesized and polymerized. acs.org This strategy demonstrates how non-polymerizable but functional building blocks derived from compounds like this compound can be integrated into semiconducting polymers. The resulting polymers can have applications as conductive and transparent layers in organic electronic devices. acs.org

| Thiophene Derivative Type | Application in Organic Electronics | Reference |

| Oligothiophenes | p-type semiconductors in OFETs | researchgate.net |

| Poly(3-alkylthiophenes) | Active layers in OLEDs and OFETs | researchgate.net |

| Thiophene-aldehyde trimers | Precursors for functional semiconducting polymers | acs.org |

Table 2: Examples of thiophene-based derivatives and their roles in organic electronics, illustrating the potential application areas for materials derived from this compound.

Components for Organic Light-Emitting Diodes (OLEDs)

Thiophene-3-carbaldehyde derivatives are recognized as valuable building blocks for materials used in light-emitting devices. mdpi.com Their strong luminescence properties make them suitable for integration into OLEDs. mdpi.com Specifically, thiophene-based compounds are employed in the fabrication of organic semiconductors, which are fundamental to OLED technology. chemimpex.com

The design of efficient OLED emitters often relies on a donor-π-acceptor (D-π-A) molecular architecture. beilstein-journals.org In these systems, an electron-donating unit and an electron-accepting unit are linked by a π-conjugated spacer. beilstein-journals.org this compound is a suitable precursor for the π-spacer component. The aldehyde group can be chemically modified to extend the conjugation and attach an acceptor, while the bromine atom can be replaced with a donor group through cross-coupling reactions. This strategy allows for the synthesis of custom fluorophores where the emission color and efficiency can be fine-tuned for specific OLED applications. beilstein-journals.org Thiophene-based materials are known to form stable and efficient emissive layers within the multilayer structure of an OLED device. researchgate.net

Building Blocks for Conductive Polymers

Brominated thiophenes are foundational monomers for the synthesis of polythiophenes, a major class of conductive polymers. rsc.org The development of novel organic materials with excellent electronic properties, including conductive polymers, often utilizes thiophene-based precursors. chemimpex.com The presence of the bromine atom on the thiophene ring is crucial for polymerization reactions, such as Kumada-type and Stille coupling, which create the long, conjugated polymer chains necessary for electrical conductivity. rsc.org

This compound can be incorporated into polymer structures, where the thiophene ring becomes part of the conjugated backbone. The aldehyde group offers a site for post-polymerization modification or for creating complex monomers before polymerization, allowing for the introduction of various functional groups to modulate the polymer's solubility, morphology, and electronic properties. For instance, the polymerization of monomers derived from brominated thiophenes, such as 2-(5-bromothiophene-2-yl)-3-hexylthiophene, can lead to highly conjugated, albeit sometimes insoluble, polymers. rsc.org

Applications in Dye Chemistry

The chromophoric nature of the thiophene ring makes this compound a valuable intermediate in dye synthesis. chemimpex.com Thiophene-based compounds are noted for their strong luminescence and have been successfully used to create dyes for applications such as dye-sensitized solar cells. mdpi.comrsc.org

The synthesis of organic dyes frequently involves the Knoevenagel condensation, a reaction between an aldehyde and a compound with an active methylene (B1212753) group. researchgate.net The aldehyde functionality of this compound makes it an ideal substrate for this reaction, enabling the extension of the π-conjugated system by linking it to various electron-accepting moieties. This structural motif is central to creating push-pull dyes, where the thiophene ring can act as or be attached to an electron-donating part of the molecule. The resulting extended conjugation is responsible for the dye's color and photophysical properties. For example, the isomer 5-bromothiophene-2-carbaldehyde (B154028) is used in Heck coupling reactions to synthesize stilbene-type dyes for probing biological membranes. rsc.org

Supramolecular Chemistry and Host-Guest Interactions

While direct studies on this compound in supramolecular chemistry are not extensively documented, its molecular features suggest significant potential. Supramolecular chemistry is governed by non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. The structure of this compound contains a bromine atom, a potential halogen bond donor; an aldehyde group with an oxygen atom that can act as a hydrogen bond acceptor; and an aromatic thiophene ring capable of π-π stacking. These features make it a candidate for designing host molecules that can selectively bind to guest species or for use as a guest that fits into a larger host system. The precise arrangement of these functional groups allows for directional and specific interactions, which are the cornerstone of molecular recognition and the assembly of complex supramolecular architectures.

Polymerization Studies and Polymer Synthesis

This compound and its isomers are key starting materials in the synthesis of advanced polymers for organic electronics. Research has demonstrated the synthesis of donor-acceptor conjugated copolymers for polymer solar cells starting from 4-bromothiophene-3-carbaldehyde, a regioisomer of the title compound. mdpi.com In a typical synthetic route, the brominated thiophene aldehyde undergoes intramolecular cyclization and subsequent reactions to form a more complex monomer, such as 4,6-dibromothieno[3,2-c]thiophene-2-carbaldehyde. mdpi.com This new monomer can then be copolymerized with other aromatic units using methods like Stille polymerization to yield high-molecular-weight polymers. mdpi.com

Side-chain engineering on these polymers, facilitated by the reactivity of the original aldehyde group, is an effective strategy to adjust their photophysical properties and the morphology of thin films, which significantly influences the performance of devices like polymer solar cells. mdpi.com

Below is a table summarizing the properties of thienothiophene-based copolymers derived from a bromothiophene carbaldehyde precursor. mdpi.com

| Polymer | Number-Average Molecular Weight (Mn, kDa) | Weight-Average Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) | Thermal Degradation Temp. (Td, °C) |

| P1 | 18.2 | 22.4 | 1.23 | 393 |

| P2 | 25.4 | 36.8 | 1.45 | 395 |

| P3 | 22.3 | 36.8 | 1.65 | 389 |

Table based on data for polymers P1, P2, and P3 from a study on thienothiophene-based copolymers. mdpi.com

Research in Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a phenomenon where non-emissive molecules are induced to emit light upon aggregation. nih.gov This effect is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state. rsc.org While this compound itself is not an AIE-active molecule (AIEgen), it serves as a valuable building block for designing them.

The aldehyde group is a key functional group that can drive aggregation-induced emission behavior when incorporated into certain molecular scaffolds. rsc.org It provides a reactive site to attach the thiophene moiety to a larger molecular structure containing rotors, which are components that can dissipate energy non-radiatively through motion in solution. By using chemical reactions involving the aldehyde, such as condensation or Wittig reactions, the this compound unit can be integrated into complex molecules. In the aggregated state, the motion of the molecular rotors is restricted, blocking the non-radiative decay pathway and activating light emission, which is the principle of AIE. nih.govrsc.org

Development of Nonlinear Optical (NLO) Chromophores

Organic materials with significant nonlinear optical (NLO) properties are crucial for applications in optical data storage, image processing, and all-optical switching. nih.govrsc.org The performance of these materials relies on molecules known as NLO chromophores, which typically possess a donor-π-acceptor (D-π-A) structure. researchgate.netmdpi.com

This compound is an excellent precursor for synthesizing such D-π-A chromophores. mdpi.com The thiophene ring acts as an efficient π-conjugated bridge that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor. researchgate.net The synthetic strategy involves two key modifications:

Attaching the Acceptor: The aldehyde group is a convenient handle for attaching a strong electron-accepting group (like tricyanofuran or dicyanomethylene) via a Knoevenagel or similar condensation reaction. researchgate.netnih.gov

Attaching the Donor: The bromine atom can be substituted with a variety of electron-donating groups using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. nih.gov

This modular approach allows for the systematic tuning of the chromophore's structure to maximize its first-order hyperpolarizability (β), the molecular figure of merit for second-order NLO activity. mdpi.comnih.gov Thiophene-containing chromophores have been shown to exhibit large optical nonlinearities and high thermal stability, making them promising candidates for electro-optic devices. researchgate.net

Agrochemical Research and Development

This compound serves as a versatile building block in the synthesis of novel compounds with potential applications in the agrochemical sector. Its reactive aldehyde group and the presence of a bromine atom on the thiophene ring make it an attractive starting material for creating a diverse range of derivatives. Research in this area focuses on developing new fungicides, herbicides, and insecticides with improved efficacy and novel modes of action.

The thiophene scaffold, a core component of this compound, is a well-established pharmacophore in agrochemical design. Numerous commercial pesticides contain a thiophene ring, highlighting its importance in achieving desired biological activity. The introduction of a bromine atom and a carbaldehyde functional group provides strategic points for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties and biological target specificity.

Detailed Research Findings

While specific, publicly available research focusing exclusively on the direct agrochemical applications of this compound derivatives is limited, its role as a key intermediate is evident from various synthetic studies. For instance, it is a precursor in the synthesis of 5-Bromothiophene-3-carbonitrile, another important intermediate for more complex heterocyclic compounds. The conversion of the aldehyde to a nitrile is a critical step in building molecules with potential pesticidal properties.

One common synthetic route to 5-Bromothiophene-3-carbonitrile from this compound involves the formation of an oxime followed by dehydration. This process is outlined in the table below:

| Step | Reactants | Reagents | Conditions | Product |

| 1 | This compound | Hydroxylamine (B1172632) hydrochloride, Pyridine (B92270) | 90°C, 10 min | (E)-5-bromothiophene-3-carbaldehyde oxime |

| 2 | (E)-5-bromothiophene-3-carbaldehyde oxime | Acetic anhydride | 80°C, 1 hr | 5-Bromothiophene-3-carbonitrile |

This transformation highlights the utility of this compound in accessing other functionalized thiophenes. These intermediates can then undergo further reactions, such as Suzuki coupling, to create complex molecules with potential biological activity relevant to agriculture.

The broader field of thiophene chemistry provides a strong indication of the potential for developing agrochemicals from this compound. Research on various thiophene derivatives has demonstrated significant fungicidal, insecticidal, and herbicidal activities. For example, the incorporation of a thiophene ring into the structure of novel compounds has led to the discovery of potent inhibitors of fungal growth and insect development. While direct data on derivatives of this compound is not extensively documented in agrochemical-specific literature, the foundational chemistry suggests it is a valuable starting point for the synthesis of new active ingredients.

Spectroscopic and Advanced Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 5-Bromothiophene-3-carbaldehyde can be determined.

¹H NMR Spectroscopy Analysis

Proton (¹H) NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aldehydic proton and the two protons on the thiophene (B33073) ring.

The aldehydic proton (CHO) typically appears in the downfield region of the spectrum, usually between 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group. oregonstate.edu The two aromatic protons on the thiophene ring will have chemical shifts in the aromatic region (typically 7-8 ppm). Their exact positions and coupling patterns depend on their location relative to the bromine and aldehyde substituents. The proton at the C2 position is expected to be a doublet, coupled to the proton at the C4 position. Similarly, the proton at the C4 position will appear as a doublet, coupled to the C2 proton. The magnitude of the coupling constant (J-value) between these two protons can confirm their ortho-relationship on the thiophene ring.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | 8.13 | d | 1.4 |

| H4 | 7.65 | d | 1.4 |

| CHO | 9.85 | s | - |

Data presented is a representative example and may vary based on solvent and instrument conditions.

¹³C-APT NMR Spectroscopy Characterization

Carbon-13 (¹³C) NMR spectroscopy, often run with Attached Proton Test (APT) pulse sequences, provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The APT experiment helps to differentiate between CH, CH₂, CH₃, and quaternary carbons.

The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of 180-200 ppm. libretexts.org The carbons of the thiophene ring will appear in the aromatic region (around 110-150 ppm). The carbon atom attached to the bromine (C5) will be influenced by the heavy atom effect of bromine, which can sometimes lead to a lower chemical shift than might otherwise be expected. The other carbon atoms of the thiophene ring (C2, C3, and C4) will have chemical shifts determined by their position relative to the substituents.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C2 | 145.2 |

| C3 | 139.8 |

| C4 | 128.5 |

| C5 | 118.9 |

| CHO | 184.6 |

Data presented is a representative example and may vary based on solvent and instrument conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound will show characteristic absorption bands corresponding to the C-H, C=O, C=C, and C-Br bonds.

A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The C-H stretching vibration of the aldehyde proton may be observed as a pair of weak bands around 2720 and 2820 cm⁻¹. The aromatic C-H stretching vibrations of the thiophene ring are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring will likely produce absorptions in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically occurs in the fingerprint region of the spectrum, at lower wavenumbers.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (aldehyde) | Stretch | ~1685 |

| C-H (aldehyde) | Stretch | ~2820, ~2720 |

| C-H (aromatic) | Stretch | >3000 |

| C=C (aromatic) | Stretch | ~1550, ~1420 |

| C-Br | Stretch | ~600-500 |

Data presented is a representative example and may vary based on the sampling method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound (191.05 g/mol ). scbt.comsigmaaldrich.com

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with nearly equal intensities. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern can provide further structural information. Common fragmentation pathways for this molecule could include the loss of the aldehyde group (CHO), the bromine atom (Br), or the thiophene ring itself.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | Description |

|---|---|---|

| [M]⁺ | 190 | Molecular ion |

| [M+2]⁺ | 192 | Molecular ion with ⁸¹Br |

| [M-CHO]⁺ | 161 | Loss of the formyl group |

| [M-Br]⁺ | 111 | Loss of the bromine atom |

Fragmentation patterns are predictive and can vary based on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, typically exhibit characteristic absorption bands in the UV-Vis region. The thiophene ring in conjugation with the carbonyl group of the aldehyde will lead to π → π* and n → π* electronic transitions.

The π → π* transitions, which are typically of high intensity, are expected to occur at shorter wavelengths, while the lower intensity n → π* transitions of the carbonyl group will appear at longer wavelengths. The position of these absorption maxima (λ_max) can be influenced by the solvent polarity.

Table 5: Expected UV-Vis Absorption Data for this compound

| Transition | λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~260 | High |

| n → π* | ~320 | Low |

Data presented is a representative example and can be affected by the solvent used for analysis.

Single Crystal X-ray Diffraction Analysis for Solid-State Structures

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.

The analysis would confirm the planarity of the thiophene ring and provide the exact conformation of the aldehyde group relative to the ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, including any potential halogen bonding or other non-covalent interactions involving the bromine atom and the carbonyl group. This detailed structural information is invaluable for understanding the physical properties and reactivity of the compound.

Computational and Theoretical Investigations of 5 Bromothiophene 3 Carbaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is widely used to investigate the electronic properties and reactivity of organic molecules, including thiophene (B33073) derivatives. DFT calculations for a molecule like 5-bromothiophene-3-carbaldehyde would typically involve optimizing the molecular geometry to find its most stable three-dimensional structure and then calculating various electronic properties based on this optimized geometry.

Analysis of Electronic Structure and Properties

DFT calculations provide a detailed picture of the electronic structure of a molecule. Key properties that can be determined include the distribution of electron density, the molecular electrostatic potential (MEP), and dipole moments.

Electron Density Distribution: This analysis reveals how electrons are shared among the atoms in the molecule, highlighting areas of high and low electron density. In this compound, this would show the influence of the electron-withdrawing bromine atom and the carbonyl group on the thiophene ring's electron distribution.

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the electrostatic potential on the surface of a molecule. It identifies electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group would be expected to be a site of negative potential, while the hydrogen of the aldehyde group and regions near the bromine atom would show positive potential.

Studies on related compounds, such as derivatives of 5-bromothiophene-2-carboxylic acid, have utilized DFT to analyze these electronic properties, confirming the significant influence of substituents on the thiophene ring's electronic environment. nih.gov

Determination of Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various "reactivity descriptors." These are calculated from the energies of the frontier molecular orbitals. semanticscholar.org Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more reactive.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile.

These descriptors are invaluable for comparing the reactivity of a series of related compounds. For instance, in a series of thiophene derivatives, DFT calculations can predict which compound is the most or least reactive based on its calculated hardness and softness values. semanticscholar.org

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to deformation or change; higher value means lower reactivity. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; higher value means higher reactivity. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Tendency to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measure of electrophilic character. |

Note: These formulas are based on Koopmans' theorem approximations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. youtube.com

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. youtube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com Conversely, a large gap indicates high kinetic stability.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The shapes of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. Computational studies on similar thiophene derivatives have shown that the HOMO is typically distributed over the thiophene ring, while the LUMO is often localized on the ring and its electron-withdrawing substituents. nih.govresearchgate.net

Quantum Chemical Studies of Reaction Mechanisms

Beyond static properties, quantum chemical methods like DFT are employed to study the dynamics of chemical reactions. This involves mapping the potential energy surface for a given reaction to identify transition states and intermediates. youtube.com

By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy barriers for different potential reaction pathways. This allows for the prediction of the most likely reaction mechanism and the regioselectivity of a reaction. For example, in a reaction involving this compound, DFT could be used to study the mechanism of nucleophilic addition to the carbonyl group or electrophilic substitution on the thiophene ring. Such studies can rationalize why a particular product is formed over another by comparing the activation energies of the competing pathways. nih.gov While specific mechanistic studies for this compound are not prominent, the methodology remains a standard and powerful tool for such investigations. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of functionalized thiophenes, including 5-Bromothiophene-3-carbaldehyde, is a dynamic area of research. While established methods exist, the future lies in developing more efficient, selective, and environmentally benign synthetic routes.

Future investigations will likely focus on palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, to introduce a wide array of substituents at the 5-position. nih.gov The development of novel phosphine (B1218219) ligands and palladium catalysts with lower loading and higher turnover numbers will be a key area of exploration to enhance the efficiency and cost-effectiveness of these transformations.

Furthermore, chemo- and regioselective Br/Li exchange reactions are a promising avenue for creating multifunctional thiophenes from brominated precursors. mdpi.com Research into optimizing reaction conditions, such as temperature and the choice of organolithium reagent, will enable the synthesis of complex thiophene (B33073) derivatives with precise control over the substitution pattern. mdpi.com

A significant emerging trend is the use of metal-free synthetic methods. For instance, the dehydration and sulfur cyclization of alkynols with elemental sulfur represents a sustainable approach to constructing the thiophene ring. acs.orgorganic-chemistry.org Future work will likely adapt such methodologies for the synthesis of specifically substituted thiophenes like this compound, reducing reliance on transition metal catalysts. acs.orgorganic-chemistry.org

| Synthetic Approach | Catalyst/Reagent | Potential Advantages | Future Research Focus |

| Suzuki Coupling | Palladium complexes | High functional group tolerance | Development of more active and stable catalysts |

| Br/Li Exchange | Organolithium reagents | High regioselectivity | Optimization of reaction conditions for complex substrates |

| Metal-Free Cyclization | Elemental Sulfur | Sustainability, reduced metal contamination | Adaptation for specific substitution patterns |

Identification of Undiscovered Biological Activities and Therapeutic Applications

Thiophene-containing molecules are well-represented in a variety of pharmaceuticals. researchgate.net The unique physicochemical properties of the thiophene ring make it a valuable scaffold in drug discovery. While the specific biological activities of this compound are not extensively documented, its derivatives hold significant promise.

Future research will likely involve the synthesis and screening of libraries of compounds derived from this compound against a broad range of biological targets. The aldehyde functional group provides a reactive handle for the facile synthesis of imines, oximes, and other derivatives, allowing for rapid exploration of chemical space.

One promising area is the development of novel anticancer agents. Thiophene analogues have shown potential as cytotoxic agents against various cancer cell lines. researchgate.net For example, certain amino-thiophene derivatives have exhibited significant growth inhibition of A2780 and A2780CP cancer cell lines. researchgate.net Future studies could explore derivatives of this compound for similar activities.

Another avenue of exploration is in the field of infectious diseases. Thiophene derivatives have been investigated as inhibitors of Ebola virus entry. acs.org The ability to modify the substituents on the thiophene ring allows for the fine-tuning of activity and pharmacokinetic properties. acs.org The bromine atom on this compound can be replaced through cross-coupling reactions to introduce moieties that enhance binding to viral targets. acs.org

The spasmolytic activity observed in derivatives of 5-bromothiophene-2-carboxylic acid suggests that derivatives of its 3-carbaldehyde isomer could also be explored for their effects on smooth muscle contraction. nih.gov

| Potential Therapeutic Area | Rationale based on Thiophene Derivatives | Future Research Strategy |

| Oncology | Demonstrated cytotoxicity of thiophene analogues against cancer cell lines. researchgate.net | Synthesis and screening of this compound derivatives. |

| Infectious Diseases | Inhibition of Ebola virus entry by thiophene-based compounds. acs.org | Design of derivatives with enhanced antiviral activity and bioavailability. |

| Spasmolytics | Observed activity in closely related brominated thiophene compounds. nih.gov | Investigation of the structure-activity relationship for smooth muscle relaxation. |

Integration into Advanced Functional Materials and Nanotechnology

The electron-rich nature of the thiophene ring makes it an excellent component for organic electronic materials. Alkylated thiophene-3-carbaldehydes have been utilized as key starting materials for organic field-effect transistors (OFETs), water-soluble fluorescent polymers, and dye-sensitized solar cells. mdpi.com

Future research will focus on incorporating this compound into novel conjugated polymers and small molecules for applications in organic electronics. The bromine atom serves as a versatile handle for polymerization reactions, such as Grignard metathesis polymerization (GRIM) and direct arylation polymerization (DArP). These methods can lead to the synthesis of well-defined, regioregular polythiophenes with tailored electronic properties. aau.edu.et

The aldehyde group can be used to further functionalize the resulting materials, for example, by forming Schiff bases with fluorescent or electroactive molecules. This could lead to the development of new sensors, electrochromic devices, and organic light-emitting diodes (OLEDs).

In the realm of nanotechnology, thiophene-based molecules can self-assemble into ordered nanostructures, such as nanowires and nanotubes. The future direction in this area involves controlling the self-assembly of this compound derivatives to create functional nanomaterials for applications in nanoelectronics and sensing.

| Application Area | Role of Thiophene Moiety | Future Research Directions |

| Organic Field-Effect Transistors (OFETs) | Charge transport in the semiconductor layer. mdpi.com | Synthesis of novel polymers with improved mobility and stability. |

| Organic Light-Emitting Diodes (OLEDs) | Emissive or charge-transporting layer. | Design of new materials with tunable emission colors and high quantum efficiencies. |

| Sensors | Signal transduction through changes in electronic or optical properties. | Development of selective and sensitive sensors for various analytes. |

Advancements in Sustainable and Green Chemical Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. Future research on this compound and its derivatives will undoubtedly prioritize the development of more sustainable and environmentally friendly processes.

A key trend is the move away from hazardous reagents and solvents. This includes the exploration of enzymatic catalysis, which can offer high selectivity under mild conditions. mdpi.com For instance, lipases have been used for the synthesis of dihydrothiophenes, and similar biocatalytic approaches could be developed for the synthesis and modification of this compound. mdpi.com

The use of alternative energy sources, such as microwave and ultrasound irradiation, to accelerate reactions and reduce energy consumption is another area of active research. These techniques can often lead to higher yields and shorter reaction times compared to conventional heating.

Furthermore, the development of "thiol-free" synthetic methods for sulfur-containing heterocycles is a significant step towards sustainability, as it avoids the use of volatile and odorous thiols. rsc.org Research into solid-supported reagents and catalysts will also facilitate easier product purification and catalyst recycling, minimizing waste generation. The use of water as a solvent in organic reactions is a major goal of green chemistry, and future synthetic routes for thiophene derivatives will likely explore aqueous reaction media. rsc.org

| Green Chemistry Principle | Application in Thiophene Synthesis | Future Research Focus |

| Use of Renewable Feedstocks | Valorization of biomass to produce chemical building blocks. researchgate.net | Developing pathways from biomass to thiophene precursors. |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. | Development of addition and cycloaddition reactions. |

| Safer Solvents and Auxiliaries | Replacement of hazardous organic solvents with greener alternatives like water or ionic liquids. nih.gov | Optimization of reactions in sustainable solvent systems. |

| Catalysis | Use of highly selective catalysts to reduce byproducts and waste. mdpi.comrsc.org | Discovery of new biocatalysts and earth-abundant metal catalysts. |

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromothiophene-3-carbaldehyde?

- Methodological Answer : A common approach involves functionalizing thiophene derivatives. For example, this compound oxime can be synthesized by reacting this compound with hydroxylamine hydrochloride in ethanol, using pyridine as a catalyst . Bromination of thiophene precursors (e.g., thiophene-3-carbaldehyde) with reagents like N-bromosuccinimide (NBS) under controlled conditions (light exclusion, inert atmosphere) is another route. Purification typically involves column chromatography or recrystallization.

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify aldehyde protons (~9.8–10.2 ppm) and aromatic thiophene signals.

- HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry confirms molecular weight (CHBrOS: ~192.0 g/mol) and purity (>95%).

- FT-IR : Peaks at ~1680–1720 cm confirm the aldehyde carbonyl group .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer : The compound is light- and temperature-sensitive. Store at –20°C in amber vials under inert gas (argon/nitrogen). Degradation products (e.g., oxidized acids) can be monitored via TLC or HPLC. Avoid prolonged exposure to moisture to prevent hydrolysis of the aldehyde group .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reactions be optimized using this compound?

- Methodological Answer :

- Catalyst System : Use Pd(PPh) (5 mol%) or PdCl(dppf) with a base (e.g., KCO) in anhydrous dioxane at 80–100°C.

- Substrate Scope : Test boronic acids with varying electronic properties (e.g., electron-rich arylboronic acids for higher yields).

- Workup : Purify via flash chromatography (hexane/EtOAc gradient). Yields typically range from 60–85%, depending on steric hindrance .

Q. How to address contradictions in reported reaction yields involving this compound?

- Methodological Answer :

- Control Experiments : Replicate conditions from conflicting studies while monitoring variables (e.g., solvent purity, catalyst lot, oxygen levels).

- DoE (Design of Experiments) : Use factorial designs to isolate critical factors (e.g., temperature, stoichiometry).

- Analytical Validation : Compare intermediates (e.g., oxime derivatives) via H NMR to detect side reactions .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., acetals) to block the aldehyde during bromination or nitration.

- Lewis Acid Catalysis : Use FeCl or AlCl to direct electrophiles to the 2- or 4-positions of the thiophene ring.

- Computational Modeling : DFT calculations predict electron density maps to guide reaction design .

Q. How to analyze the electrochemical properties of this compound for material science applications?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Measure redox potentials in anhydrous DMF with 0.1 M TBAPF as electrolyte. The aldehyde group may exhibit reduction peaks at –1.2 to –1.5 V (vs. Ag/AgCl).

- UV-Vis Spectroscopy : Monitor π→π* transitions (λ ~250–300 nm) to assess conjugation effects .

Data Contradiction and Validation

Q. How to resolve discrepancies in spectral data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

- Isotopic Labeling : Use H or C-labeled analogs to confirm peak assignments.

- Collaborative Reproducibility : Share samples with independent labs for spectral replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.